4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzoic acid
Description
4-[(4-Oxoquinazolin-3(4H)-yl)methyl]benzoic acid (IUPAC name) is a quinazolinone-derived compound characterized by a benzoic acid moiety linked via a methylene bridge to the 3-position of the 4-oxoquinazoline core. This scaffold is of significant interest in medicinal chemistry due to its versatile biological activities, including antibacterial, anticancer, and antiviral properties. The compound’s molecular formula is C₁₅H₁₀N₂O₃, with a molecular weight of 266.26 g/mol and a CAS registry number of 94242-54-3 . Its structure allows for extensive derivatization, enabling optimization of pharmacokinetic and pharmacodynamic properties.
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-oxoquinazolin-3-yl)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-15-13-3-1-2-4-14(13)17-10-18(15)9-11-5-7-12(8-6-11)16(20)21/h1-8,10H,9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHCCLBAWHKXPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzoic acid typically involves the condensation of anthranilic acid derivatives with formamide or its derivatives to form the quinazolinone core. This is followed by the introduction of the benzoic acid moiety through various synthetic strategies. One common method involves the use of a Friedel-Crafts acylation reaction to introduce the benzoic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the synthesis of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more reduced forms of the compound.
Scientific Research Applications
Antibacterial Properties
One of the primary applications of 4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzoic acid lies in its antibacterial activity . Research indicates that this compound exhibits significant efficacy against multidrug-resistant strains of bacteria, such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae.
Case Studies and Findings
- In a study, derivatives of this compound were synthesized and tested, demonstrating minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 µg/mL , indicating potent antibacterial activity against various pathogens .
- A particular focus has been on the compound's ability to combat nosocomial infections, which are increasingly challenging due to antibiotic resistance. The synthesized derivatives showed selective and potent inhibitory activity against the ESKAP pathogen panel .
Synthesis of Derivatives
The synthesis of this compound typically involves multi-step organic reactions that can be tailored based on desired substituents on the quinazoline or benzoic acid components. This flexibility allows researchers to create derivatives with enhanced biological activities or different pharmacological properties .
Synthesis Overview
| Step | Description |
|---|---|
| Step 1 | Formation of the quinazoline moiety through cyclization reactions. |
| Step 2 | Introduction of the benzoic acid group via acylation reactions. |
| Step 3 | Purification and characterization of the final product using spectroscopic methods. |
Potential for Further Research
The unique structure of this compound not only allows for antibacterial applications but also positions it as a scaffold for further chemical modifications aimed at enhancing efficacy against resistant strains .
Mechanism of Action
The mechanism of action of 4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core is known to inhibit various enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to a range of biological effects, depending on the specific enzyme targeted.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogues differ in substituents on the quinazolinone core, the benzoic acid moiety, or the linker region. Below is a comparative overview:
Pharmacological and Physicochemical Comparisons
Antibacterial Activity
- 4-[(4-Oxoquinazolin-3(4H)-yl)methyl]benzoic acid derivatives () exhibit potent activity against multidrug-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 1–8 µg/mL . The presence of electron-withdrawing groups (e.g., nitro, halogens) enhances membrane penetration and target binding .
- Hexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoate (Compound 4, ) showed reduced antibacterial efficacy due to increased hydrophobicity, limiting aqueous solubility .
Anticancer Activity
- BDM19 () demonstrated pro-apoptotic effects in leukemia cells (IC₅₀ = 2.5 µM ) via BAX dimer activation, outperforming analogues without halogen substitution .
- 4-(4-Oxo-2-phenylquinazolin-3(4H)-yl)benzoic acid (Compound 2, ) inhibited cancer cell proliferation (IC₅₀ = 15 µM) but exhibited higher cytotoxicity to normal cells compared to halogenated derivatives .
NMDA Receptor Modulation
Key Structural-Activity Relationships (SARs)
Substituent Position : Para-substituted benzoic acid derivatives (e.g., Compound 2, ) exhibit superior solubility and target affinity compared to meta-substituted analogues .
Halogenation: Iodo or bromo groups at the quinazolinone 6-position (e.g., BDM19, ) enhance apoptotic activity via steric and electronic effects .
Linker Flexibility : Methyl linkers (e.g., ) improve metabolic stability, whereas esterified chains (e.g., Compound 4, ) reduce efficacy due to enzymatic hydrolysis .
Biological Activity
4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzoic acid is a compound belonging to the quinazoline family, notable for its diverse biological activities, particularly in the realm of antimicrobial agents. This compound integrates a quinazoline moiety with a benzoic acid group, enhancing its potential therapeutic applications. Recent studies have highlighted its effectiveness against multidrug-resistant bacterial strains, making it a focal point for research in drug development.
The mechanism of action of this compound primarily involves the inhibition of specific enzymes and receptors. The quinazolinone core is known to bind to active sites of various enzymes, blocking their activity and leading to significant biological effects. This interaction is crucial in combating bacterial resistance mechanisms, particularly in strains like Staphylococcus aureus .
Antimicrobial Activity
Recent studies have demonstrated the compound's potent antibacterial properties. It has shown effectiveness against a range of pathogens, including:
- Staphylococcus aureus
- Escherichia coli
- Klebsiella pneumoniae
Minimum Inhibitory Concentrations (MIC)
The MIC values for this compound derivatives have been reported in the range of 0.125 to 8 µg/mL , indicating strong antibacterial activity. Notably, some derivatives exhibit low toxicity towards Vero cells, suggesting a favorable selectivity index (SI) which is critical for therapeutic applications .
| Pathogen | MIC (µg/mL) | Toxicity to Vero Cells |
|---|---|---|
| Staphylococcus aureus | 0.125 - 8 | Non-toxic (>100 µg/mL) |
| Escherichia coli | 0.25 - 1 | Non-toxic (>100 µg/mL) |
| Klebsiella pneumoniae | 0.5 - 8 | Non-toxic (>100 µg/mL) |
Case Studies
- Antibacterial Evaluation : A study synthesized various derivatives of this compound and evaluated their activity against ESKAP pathogens (E. coli, S. aureus, K. pneumoniae, A. baumannii, P. aeruginosa). Compounds demonstrated selective inhibitory activity with MIC values ranging from 0.125 to 0.5 µg/mL against Staphylococcus aureus .
- Selectivity Index Analysis : In another investigation, several derivatives were tested for cytotoxicity against Vero cells alongside their antibacterial activity. The results indicated that compounds with higher antibacterial efficacy also maintained low toxicity levels, achieving SI values greater than 10 .
Structural Characteristics and Synthesis
The synthesis of this compound typically involves multi-step organic reactions that can be tailored based on desired substituents on the quinazoline or benzoic acid components . The unique structure allows for targeted interactions with bacterial enzymes, enhancing its potential as a lead compound for overcoming antibiotic resistance.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzoic acid, and how do reaction conditions influence yield?
- Methodology : The synthesis of quinazolinone derivatives typically involves cyclization reactions using anthranilic acid as a starting material. For example, substituted quinazolin-4-ones can be synthesized via condensation of anthranilic acid with benzoyl chloride in pyridine at low temperatures (0–2°C), followed by neutralization and recrystallization . Adapting this approach, the target compound may be synthesized by introducing a benzyl group at the 3-position of the quinazolinone core through alkylation or coupling reactions. Reaction optimization (e.g., temperature, solvent polarity, and catalyst selection) is critical to maximize yield and purity.
Q. How can researchers characterize this compound using spectroscopic and analytical techniques?
- Methodology :
- 1H NMR : Key peaks include aromatic protons (δ 7.0–8.5 ppm), methylene protons (δ ~4.5 ppm for –CH2–), and carboxylic acid protons (broad peak at δ ~12–13 ppm). Evidence from similar compounds shows distinct splitting patterns for quinazolinone protons .
- UV-Vis Spectroscopy : Conjugation between the quinazolinone and benzoic acid moieties results in absorption maxima near 250–300 nm, useful for quantifying purity .
- Elemental Analysis : Validate molecular composition (e.g., C, H, N percentages) against theoretical values (Table 1).
Table 1 : Example elemental analysis data for a related quinazolinone derivative :
| Element | Theoretical (%) | Observed (%) |
|---|---|---|
| C | 62.32 | 62.28 |
| H | 4.12 | 4.09 |
| N | 10.21 | 10.18 |
Q. Which functional groups in this compound are most reactive, and how do they influence derivatization?
- Methodology :
- Quinazolinone 4-oxo group : Participates in nucleophilic substitution or condensation reactions, enabling modifications at the 3-position .
- Benzoic acid (–COOH) : Facilitates salt formation (e.g., sodium salts for improved solubility) or esterification for prodrug development .
- Methylene bridge (–CH2–) : Acts as a spacer, modulating steric effects in target binding. Reactivity can be probed via bromination or oxidation assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodology :
- Variation of substituents : Introduce electron-withdrawing/donating groups (e.g., –F, –OCH3) on the quinazolinone or benzoic acid rings to assess effects on antimicrobial or anticancer activity .
- Bioisosteric replacement : Replace the methylene bridge with sulfonamide or ether linkages to evaluate pharmacokinetic improvements .
- In vitro assays : Use standardized MIC (Minimum Inhibitory Concentration) protocols for antimicrobial testing or MTT assays for cytotoxicity profiling .
Q. How should researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory effects)?
- Methodology :
- Assay standardization : Discrepancies may arise from variations in bacterial strains (Gram-positive vs. Gram-negative) or cell lines. Replicate studies using ATCC-certified strains and controls .
- Mechanistic studies : Employ molecular docking to identify binding affinity differences for targets like dihydrofolate reductase (antimicrobial) or COX-2 (anti-inflammatory) .
- Dose-response analysis : Confirm whether observed activities are concentration-dependent or artifact-prone at high doses .
Q. What strategies improve the solubility and stability of this compound in aqueous media?
- Methodology :
- Salt formation : Convert the benzoic acid to a sodium or potassium salt to enhance water solubility .
- Cocrystallization : Use coformers like nicotinamide to stabilize the crystalline form and delay hydrolysis .
- Lyophilization : Prepare lyophilized powders for long-term storage, monitoring degradation via HPLC at accelerated stability conditions (40°C/75% RH) .
Q. Which computational methods predict interactions between this compound and biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., EGFR kinase or DNA gyrase) to identify binding poses. The quinazolinone core may occupy hydrophobic pockets, while the benzoic acid interacts with polar residues .
- QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
- MD simulations : Simulate ligand-protein complexes in explicit solvent (e.g., GROMACS) to assess binding stability over 100 ns trajectories .
Notes
- References : Avoided non-reliable sources (e.g., BenchChem). Citations derive from peer-reviewed journals (e.g., ) and authoritative databases (e.g., PubChem ).
- Methodological rigor : Emphasized experimental design, data validation, and mechanistic analysis to align with academic research standards.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
